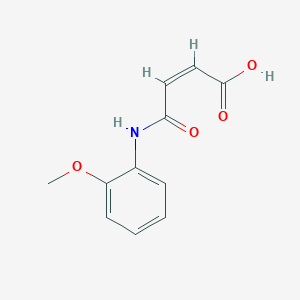
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid, also known as MOBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOBA belongs to the class of enaminones, which are known for their diverse biological activities.
作用机制
The mechanism of action of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that play a role in various biological processes. 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.
Biochemical and Physiological Effects
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid in lab experiments is its high yield and cost-effectiveness. 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid is also stable under a range of conditions, making it easy to handle and store. However, one limitation of using 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for research on 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid. One area of interest is the development of novel 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid-based materials with unique properties, such as high conductivity or selective adsorption. Another area of interest is the exploration of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid and its effects on various biological processes.
合成方法
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid can be synthesized via a multi-step reaction process that involves the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and oxidation. The yield of 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid obtained from this method is high, making it a cost-effective approach for producing the compound.
科学研究应用
4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In agriculture, 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been used as a plant growth regulator to enhance crop yields. In material science, 4-(2-Methoxyanilino)-4-oxobut-2-enoic acid has been used as a building block for the synthesis of novel materials with unique properties.
属性
CAS 编号 |
31460-26-1 |
|---|---|
分子式 |
C11H11NO4 |
分子量 |
221.21 g/mol |
IUPAC 名称 |
(Z)-4-(2-methoxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- |
InChI 键 |
HGLMERMZXFKZOL-SREVYHEPSA-N |
手性 SMILES |
COC1=CC=CC=C1NC(=O)/C=C\C(=O)O |
SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
规范 SMILES |
COC1=CC=CC=C1NC(=O)C=CC(=O)O |
其他 CAS 编号 |
31460-26-1 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




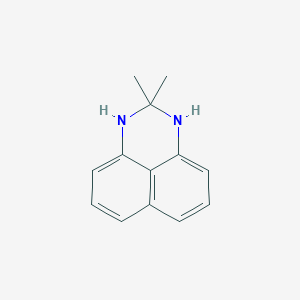
![2,5-Dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B182694.png)


![9-((7-Hydroxy-3,7-dimethylocta-2,5-dien-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one](/img/structure/B182698.png)
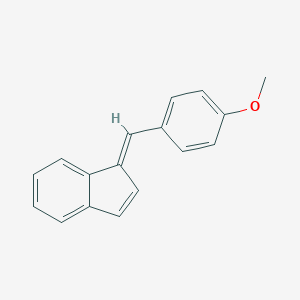
![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)
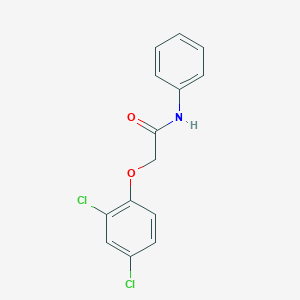
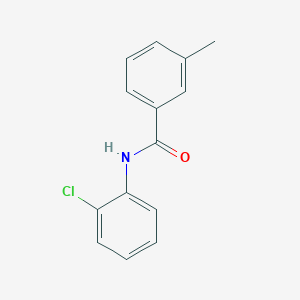
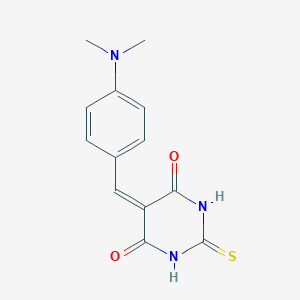

![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)